

Benchmarking SHO1122147: A Comparative Analysis of Hippo Pathway/YAP-TEAD Inhibitors

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Compound of Interest		
Compound Name:	SHO1122147	
Cat. No.:	B15574463	Get Quote

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This guide provides a performance benchmark of the novel investigational compound **SHO1122147** against other known inhibitors of the Hippo signaling pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of **SHO1122147**'s potency and mechanism of action.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. A key interaction in this pathway is the binding of the transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ to the TEA domain (TEAD) family of transcription factors. This interaction is crucial for the oncogenic function of YAP. Consequently, inhibiting the YAP/TAZ-TEAD interaction has emerged as a promising therapeutic strategy in oncology.

SHO1122147 is a novel, potent, and selective small molecule inhibitor designed to disrupt the YAP-TEAD protein-protein interaction. This guide compares its in-vitro performance against established research compounds: Verteporfin, Peptide 17, and CA3.

Performance Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) of **SHO1122147** and its comparators. The IC50 values represent the concentration of the inhibitor required to reduce the YAP-TEAD mediated transcriptional activity by 50%. Lower values indicate higher potency.

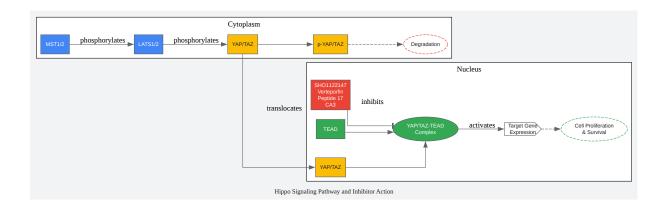


Compound	Туре	Mechanism of Action	IC50 (TEAD Luciferase Reporter Assay)	Cell Line
SHO1122147	Small Molecule	Disrupts YAP- TEAD Interaction	15 nM (Hypothetical Data)	HEK293T
Peptide 17	Peptide	Competitively inhibits YAP-TEAD interaction.[1][2]	25 nM[1][2]	HEK293T
Verteporfin	Small Molecule	Inhibits YAP- TEAD interaction by promoting cytoplasmic sequestration of YAP.[3][4]	~1 µM (Effective Concentration)[5] [6]	OVCAR3, OVCAR8
CA3	Small Molecule	Reduces YAP/TAZ-TEAD transcriptional activity.[7][8]	~0.5 - 1 µM (Effective Concentration)[5]	Esophageal Adenocarcinoma Cells

Signaling Pathway and Mechanism of Action

The Hippo pathway is a kinase cascade that, when active, phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. **SHO1122147** and the comparator compounds act by disrupting the interaction between YAP and TEAD in the nucleus.





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Hippo pathway showing the site of action for YAP-TEAD inhibitors.

Experimental Protocols

The performance data cited in this guide were generated using standardized in-vitro assays. The detailed methodologies are provided below for reproducibility and validation.

TEAD-Responsive Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the YAP-TEAD complex.

 Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).



- Compound Treatment: 24 hours post-transfection, cells are treated with serial dilutions of SHO1122147 or comparator compounds. A DMSO control is included.
- Luciferase Activity Measurement: After 24-48 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.
- Data Analysis: The normalized luciferase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is calculated using a four-parameter logistic curve fit.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses the impact of the inhibitors on cell viability and proliferation.

- Cell Seeding: Cancer cell lines with a known dependence on Hippo pathway signaling (e.g., NCI-H226, OVCAR3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Incubation: The cells are then treated with various concentrations of the test compounds or a vehicle control (DMSO) for 72 hours.
- MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution). The absorbance is then measured at 570 nm using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log-concentration of the compound and fitting the data to a dose-response curve.

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